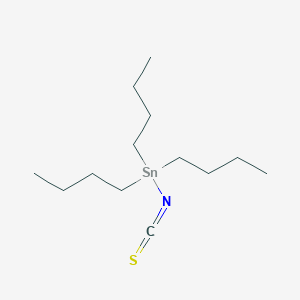

Tributyltinisothiocyanate

Description

Properties

IUPAC Name |

tributyl(isothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRFAKRHSINQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198404 | |

| Record name | Tributyltinisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-65-4 | |

| Record name | Tributyltinisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltinisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Tributyltinisothiocyanate

Established Synthetic Pathways for Tributyltinisothiocyanate Preparation

The synthesis of this compound can be achieved through several established routes, primarily involving the reaction of a tributyltin precursor with a source of the thiocyanate (B1210189) or isothiocyanate moiety.

Direct Synthesis Routes from Precursors

Direct synthesis methods provide straightforward access to this compound from various tributyltin compounds. Infrared spectroscopy and molecular refraction data have been used to confirm the formation of the isothiocyanate (-NCS) structure rather than the thiocyanate (-SCN) isomer. publish.csiro.aupublish.csiro.au

One common approach involves the reaction of tributyltin chloride with an inorganic thiocyanate salt. publish.csiro.auiiarjournals.orgmdpi.com For instance, refluxing an alcoholic solution of tributyltin chloride with an excess of potassium thiocyanate (KSCN) yields this compound. iiarjournals.orgmdpi.com The purity of the resulting product has been reported to be greater than 97% as determined by NMR. iiarjournals.org Another method utilizes the reaction of tributyltin chloride with anhydrous silver thiocyanate at elevated temperatures. publish.csiro.au

Tributyltin oxide also serves as a precursor. Its reaction with potassium thiocyanate in the presence of hydrochloric acid provides this compound in a good yield. publish.csiro.au Furthermore, the reaction of tributyltin chloride with thiourea (B124793) at high temperatures can produce the desired compound, although the yield may be lower compared to other methods. publish.csiro.au It has been noted that in the reaction between tributyltin oxide and thiourea, tributyltin sulphide is the main product. publish.csiro.au

Table 1: Direct Synthesis Routes for this compound

| Precursor 1 | Precursor 2 | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Tributyltin chloride | Potassium thiocyanate | 95% Ethanol | Reflux | >97% purity | iiarjournals.orgmdpi.com |

| Tributyltin chloride | Anhydrous silver thiocyanate | Heated at 180°C | 4 hours | - | publish.csiro.au |

| Tributyltin oxide | Potassium thiocyanate | 2M Hydrochloric acid, 80°C | 0.5 hours | 66% | publish.csiro.au |

| Tributyltin chloride | Thiourea | Heated at 170°C | 12 hours | 16% | publish.csiro.au |

Isothiocyanate Ligand Exchange Reactions

Ligand exchange reactions are a fundamental strategy in coordination chemistry and can be applied to the synthesis of this compound. nih.govd-nb.infolibretexts.orglibretexts.org In this context, the chloride ligand in tributyltin chloride is exchanged for an isothiocyanate ligand. The reactions of tributyltin chloride with potassium thiocyanate or silver thiocyanate are classic examples of salt metathesis, which is a type of ligand exchange reaction. publish.csiro.auiiarjournals.orgmdpi.com

The driving force for these reactions is often the formation of a stable, insoluble salt (e.g., potassium chloride or silver chloride), which shifts the equilibrium towards the formation of the tributyltin isothiocyanate product. The choice of the counter-ion in the thiocyanate salt (e.g., potassium vs. silver) can influence the reaction conditions and the ease of product isolation.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgacsgcipr.orgijstr.orgmdpi.comcrdeepjournal.org This methodology can be particularly useful in organometallic synthesis. While a specific, detailed procedure for the synthesis of this compound using PTC is not extensively documented in the provided search results, the principles of PTC suggest its applicability.

For instance, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the transfer of the thiocyanate anion (SCN⁻) from an aqueous solution to an organic phase containing the tributyltin precursor (e.g., tributyltin chloride). This brings the reactants together, allowing the reaction to proceed. A similar approach, using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst, has been successfully employed in the synthesis of other isothiocyanates from their corresponding bromides and ammonium thiocyanate under microwave irradiation. researchgate.net This suggests that a similar strategy could be developed for the efficient synthesis of this compound, potentially offering milder reaction conditions and improved yields.

Functional Group Interconversions and Derivatization

The isothiocyanate functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a variety of derivatives. solubilityofthings.comnumberanalytics.comfiveable.mescribd.comorganic-chemistry.org

One potential reaction is the hydrolysis of the isothiocyanate group to form a thiocarbamate. wikipedia.org Additionally, isothiocyanates can undergo various addition reactions. For example, the reaction of an isothiocyanate with an amine would yield a thiourea derivative.

A documented derivatization of a related organotin compound involves the reaction of bis(tributyltin) oxide with an isothiocyanate at a temperature of 0°C to produce a carbodiimide. google.com This suggests a potential pathway for converting this compound into other valuable chemical entities. The reactivity of the tributyltin moiety itself also allows for further derivatization, although this falls outside the immediate scope of functional group interconversions of the isothiocyanate group.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. beilstein-journals.orgresearchgate.netchemrxiv.orgd-nb.infonih.gov The available data on the direct synthesis routes provide a basis for such optimization.

For example, the reaction of tributyltin oxide with potassium thiocyanate in acidic medium at 80°C for 30 minutes resulted in a 66% yield. publish.csiro.au In contrast, the reaction of tributyltin chloride with thiourea required a much higher temperature (170°C) and a longer reaction time (12 hours) to afford a significantly lower yield of 16%. publish.csiro.au This comparison highlights the impact of the choice of precursors and reaction conditions on the efficiency of the synthesis.

Further optimization could involve a systematic study of parameters such as temperature, solvent, reaction time, and the molar ratio of reactants. Modern approaches to reaction optimization, such as design of experiments (DoE) and the use of automated synthesis platforms guided by machine learning algorithms, could be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound. beilstein-journals.orgchemrxiv.orgnih.gov The use of flow chemistry platforms could also offer advantages in terms of precise control over reaction parameters and scalability. d-nb.info

Table 2: Comparison of Reaction Conditions and Yields for this compound Synthesis

| Synthesis Method | Temperature (°C) | Time | Yield (%) | Key Observations | Reference |

|---|---|---|---|---|---|

| Tributyltin oxide + KSCN in HCl | 80 | 0.5 h | 66 | Relatively mild conditions and good yield. | publish.csiro.au |

| Tributyltin chloride + Thiourea | 170 | 12 h | 16 | Harsh conditions and low yield. | publish.csiro.au |

| Tributyltin chloride + KSCN | Reflux | - | >97% purity | Product purity is high. | iiarjournals.orgmdpi.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Tributyltinisothiocyanate

Coordination Chemistry of Tributyltinisothiocyanate Complexes

The coordination chemistry of this compound is a field of significant interest, focusing on how this organotin compound interacts with various ligands to form complex structures. The nature of these complexes is dictated by a delicate interplay of ligand binding, steric and electronic effects, and intermolecular forces.

Ligand Binding Modes and Coordination Geometries

This compound exhibits versatile coordination behavior, largely influenced by the nature of the ligands it binds with. The isothiocyanate group (-NCS) is an ambidentate ligand, meaning it can coordinate to the tin center through either the nitrogen or the sulfur atom. Infrared spectroscopy is a key tool in distinguishing between these binding modes. science.govresearchgate.net The formation of tributyltin isothiocyanate has been demonstrated through reactions of certain tributyltin compounds with inorganic thiocyanates or thiourea (B124793), with infrared evidence supporting the N-bonded isomer. science.govscience.gov

Influence of Steric and Electronic Factors on Coordination

Steric and electronic factors play a pivotal role in dictating the coordination environment of this compound. mdpi.comnumberanalytics.comnih.gov The bulky tributyl groups attached to the tin atom create significant steric hindrance, which can influence the approach of incoming ligands and the resulting coordination number. mdpi.comchemrxiv.org Highly sterically hindered ligands will favor the formation of complexes with lower coordination numbers to minimize steric repulsion. mdpi.comnumberanalytics.com

Electronically, the nature of the substituents on the coordinating ligands can modulate the electron density at the tin center, thereby affecting the strength of the coordination bonds. chemrxiv.orgrsc.org Electron-donating groups on the ligands can increase the electron density on the tin, potentially strengthening the bonds, while electron-withdrawing groups can have the opposite effect. rsc.orgnumberanalytics.com This interplay between steric and electronic effects is fundamental in determining the final structure and stability of the coordination compound. numberanalytics.comnih.govchemrxiv.org For example, in copper(II) isothiocyanate complexes, the steric hindrance imposed by blocking co-ligands has been shown to have a dramatic effect on the structural and magnetic behavior. mdpi.com

Supramolecular Assembly Driven by Intermolecular Interactions

Beyond the primary coordination sphere, this compound complexes can engage in intermolecular interactions to form larger, ordered structures known as supramolecular assemblies. pku.edu.cnnso-journal.orgnih.gov These assemblies are held together by a variety of non-covalent forces, including van der Waals forces, hydrogen bonds, and π-π stacking interactions. pku.edu.cnnso-journal.org

The formation of these supramolecular structures is a spontaneous process of self-assembly, where the individual molecules arrange themselves into well-defined architectures. nih.gov The shape and functionality of the resulting assembly are highly dependent on the nature of the molecular building blocks and the reaction conditions, such as solvent and temperature. nso-journal.org This bottom-up approach allows for the construction of complex and functional materials from simpler molecular components. pku.edu.cn The study of supramolecular assembly is crucial for developing new materials with tailored properties for various applications. researchgate.netmdpi.com

Reaction Mechanisms in Organic Transformations

This compound serves as a valuable reagent in a variety of organic transformations, participating in reactions through distinct mechanistic pathways. Its reactivity is characterized by addition reactions to unsaturated systems and is influenced by the electronic nature of the substituents involved.

Addition Reactions Involving Unsaturated Substrates

This compound is known to participate in addition reactions with unsaturated substrates, such as alkenes. thieme-connect.de In the presence of an initiator like iodine, this compound can react with alkenes to yield vicinal iodo thiocyanates. thieme-connect.de This reaction proceeds through the addition of the thiocyanate (B1210189) group and an iodine atom across the double bond.

The general mechanism for such reactions often involves the initial attack of the π-electrons of the alkene on an electrophilic species, leading to the formation of an intermediate. egrassbcollege.ac.in This intermediate is then intercepted by the thiocyanate nucleophile to give the final addition product. The regioselectivity of this addition can be influenced by the stability of the intermediate formed.

Table 1: Examples of Addition Reactions

| Unsaturated Substrate | Reagents | Product Type | Ref. |

|---|---|---|---|

| Alkene | This compound, Iodine | vic-Iodo thiocyanate | thieme-connect.de |

Substituent Effects on Reactivity Profiles

The reactivity of this compound in organic transformations is significantly influenced by substituent effects. pressbooks.publibretexts.orgucsb.edu These effects can be broadly categorized as inductive and resonance effects, which alter the electron density at the reaction center and thereby affect the rate and outcome of the reaction. ucsb.edulibretexts.org

Electron-donating substituents on the substrate can increase the nucleophilicity of the unsaturated bond, making it more susceptible to attack by electrophiles and thus accelerating the reaction rate. libretexts.org Conversely, electron-withdrawing groups decrease the electron density, deactivating the substrate towards electrophilic attack and slowing down the reaction. libretexts.org

The position of the substituent on the substrate also plays a crucial role in determining the regiochemical outcome of the reaction. pressbooks.pub For instance, in electrophilic additions to substituted alkenes, the stability of the resulting carbocation intermediate is a key factor in determining which isomer is formed preferentially, a principle encapsulated in Markovnikov's rule. savemyexams.com Understanding these substituent effects is essential for predicting and controlling the products of organic reactions involving this compound. pressbooks.publibretexts.org

Catalytic Activity and Role in Chemical Transformations

Tributyltin isothiocyanate, as part of the broader class of organotin compounds, is recognized for its potential catalytic activity, particularly in reactions involving isocyanates and other heterocumulenes. While specific research detailing the catalytic profile of tributyltin isothiocyanate is limited, the behavior of analogous tributyltin and other organotin compounds provides significant insight into its probable role and efficacy in promoting key chemical transformations, most notably in the synthesis of polyurethanes.

Organotin compounds are exceptionally effective catalysts, especially for reactions involving aliphatic isocyanates, which are typically less reactive than their aromatic counterparts. google.com This class of catalysts significantly accelerates the reaction between isocyanates (R-NCO) and compounds containing active hydrogen, such as alcohols (R'-OH), to form urethanes. acs.orggelest.com The catalytic potency of organotins far exceeds that of traditional tertiary amine catalysts. google.com Furthermore, organotin compounds are also proficient in catalyzing reactions of isothiocyanates, which are generally even less reactive than isocyanates. google.com

Research Findings on Organotin Catalysis

The catalytic efficiency of organotin compounds is influenced by the nature of the organic and anionic ligands attached to the tin atom. Studies comparing various catalysts demonstrate that organotin compounds can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions. For instance, in the reaction between phenyl isocyanate and methanol, organotin compounds show significant rate enhancement. google.com

The remarkable catalytic effect extends to reactions with aliphatic isocyanates. The data below illustrates the comparative catalytic activity of various organotin compounds in the reaction of octadecyl isocyanate with methanol. Although data for tributyltin isothiocyanate is not specified, the performance of tributyltin acetate (B1210297) serves as a strong indicator of the catalytic power of the tributyltin moiety.

| Catalyst (1.0 mol. percent) | Relative Rate |

|---|---|

| None | 1 |

| Tributyltin acetate | 700 |

| Dimethyltin dichloride | 1,200 |

| Dioctyltin oxide | 4,900 |

| Dibutyltin (B87310) diacetate | 45,000 |

Data sourced from patent literature describing the catalytic activity of organotin compounds. The reaction was conducted with C₁₈H₃₇NCO and CH₃OH. google.com

Mechanistic Pathways

The mechanism by which organotin compounds catalyze the isocyanate-hydroxyl reaction to form urethanes has been a subject of extensive investigation. The prevailing theories suggest a mechanism involving the formation of an intermediate complex between the organotin catalyst and one of the reactants. gelest.comresearchgate.netnih.gov

Two primary mechanistic pathways are proposed:

Alcohol Activation Mechanism: The organotin catalyst first reacts with the alcohol to form an organotin alkoxide complex. nih.gov This complex is highly nucleophilic and is considered the dominant catalytic species. This activated alcohol complex then attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urethane (B1682113) bond and regeneration of the catalyst. nih.gov This mechanism is believed to be more prevalent for aliphatic isocyanates. researchgate.net

Isocyanate Activation Mechanism: In this pathway, the central tin atom coordinates with the isocyanate group. researchgate.net This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This route is considered a possibility, particularly depending on reaction conditions and the specific structure of the reactants and catalyst. researchgate.netresearchgate.net

A general limitation of many organotin catalysts, such as the widely used dibutyltin dilaurate, is their lack of selectivity. wernerblank.com They can catalyze not only the desired isocyanate-hydroxyl reaction but also side reactions, such as the reaction of isocyanates with water, which leads to the formation of unstable carbamic acids that decompose into amines and carbon dioxide. wernerblank.com This can be problematic in applications where water is present, such as in water-borne coating systems. wernerblank.com

Advanced Spectroscopic and Structural Characterization of Tributyltinisothiocyanate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by analyzing the vibrations of its chemical bonds. megalecture.com

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the constituent functional groups of molecules by analyzing the absorption of infrared radiation. nih.gov The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy corresponding to these vibrational modes. msu.edu This results in a unique absorption spectrum that acts as a molecular fingerprint. msu.edu

For Tributyltin isothiocyanate, the IR spectrum provides clear evidence for its key structural components. The isothiocyanate group (-N=C=S) is particularly prominent. A strong, sharp absorption band associated with the asymmetric stretching vibration of the C≡N bond is typically observed in the region of 2050-2100 cm⁻¹. libretexts.orgresearchgate.net The C-S stretching vibration usually appears at a lower frequency. researchgate.net Additionally, the presence of the tributyl groups is confirmed by C-H stretching vibrations from the sp³ hybridized carbons, which are found in the 2850-3000 cm⁻¹ range. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-C stretching and C-H bending vibrations, which is characteristic of the molecule as a whole. megalecture.comlibretexts.org

Table 1: Characteristic Infrared Absorption Bands for Tributyltinisothiocyanate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-NCS) | C≡N Asymmetric Stretch | 2050 - 2100 | Strong, Sharp |

| Alkyl (Butyl groups) | C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend/Scissor | 1470 - 1450 | Medium |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. gu.se By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy for Tributyltin isothiocyanate provides detailed information about the arrangement of the hydrogen atoms within the butyl chains. The spectrum typically displays a set of overlapping multiplets corresponding to the different protons of the butyl groups (-CH₂CH₂CH₂CH₃). The chemical shifts (δ) are influenced by their proximity to the electropositive tin atom. The protons on the α-carbon (the one directly bonded to tin) are the most deshielded and appear furthest downfield. The signals for the subsequent methylene (B1212753) groups (β and γ) and the terminal methyl group appear progressively further upfield. The integration of these signals confirms the presence of the three equivalent butyl groups attached to the tin atom.

Table 2: Typical ¹H NMR Data for the Tributyltin Moiety

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -Sn-CH₂- (α) | ~1.5-1.7 | Triplet (t) |

| -Sn-CH₂-CH₂- (β) | ~1.2-1.4 | Multiplet (m) |

| -CH₂-CH₃ (γ) | ~1.2-1.4 | Sextet |

| -CH₃ (δ) | ~0.9 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.cz In the ¹³C NMR spectrum of Tributyltin isothiocyanate, distinct signals are observed for each of the four non-equivalent carbon atoms of the butyl chains. Similar to the proton spectrum, the α-carbon is the most deshielded. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the isothiocyanate carbon (-NCS). This signal is often very broad and can be difficult to detect, a phenomenon sometimes referred to as "near-silence". glaserchemgroup.com This broadening is attributed to the structural flexibility and the quadrupolar relaxation effects of the adjacent nitrogen atom. glaserchemgroup.com When observable, it typically appears in the range of 130-140 ppm. glaserchemgroup.com

Table 3: Typical ¹³C NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -N=C=S | ~130 - 140 (often broad) |

| -Sn-CH₂- (α) | ~16 - 18 |

| -Sn-CH₂-CH₂- (β) | ~28 - 30 |

| -CH₂-CH₃ (γ) | ~27 - 29 |

| -CH₃ (δ) | ~13 - 15 |

Multinuclear NMR Techniques in Organotin Characterization

Multinuclear NMR provides a more complete understanding of a material's structure by studying multiple types of nuclei simultaneously. numberanalytics.com For organotin compounds, ¹¹⁹Sn NMR spectroscopy is particularly powerful. Tin has three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly studied. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. researchgate.netrsc.org For four-coordinate tin compounds, the ¹¹⁹Sn chemical shifts typically appear in a range from approximately +20 to +300 ppm. researchgate.net In contrast, higher-coordinate species (five- or six-coordinate) exhibit signals at significantly higher fields (more negative ppm values). researchgate.net The ¹¹⁹Sn chemical shift of Tributyltin isothiocyanate can vary depending on the solvent used, as coordinating solvents can interact with the tin center, increasing its coordination number and causing a notable upfield shift in the spectrum. researchgate.net

Table 4: ¹¹⁹Sn NMR Chemical Shift Ranges and Coordination

| Coordination Number at Tin Center | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|

| Four-coordinate (e.g., in non-coordinating solvents) | +20 to +300 |

| Five- or Six-coordinate (e.g., in coordinating solvents) | Upfield of 0 (negative values) |

X-ray Diffraction Analysis of Crystalline Forms

For organotin compounds like Tributyltin isothiocyanate, single-crystal X-ray diffraction would provide unambiguous information about its solid-state structure. usp.org Such an analysis would reveal the coordination environment of the tin atom. In the solid state, many triorganotin compounds adopt a five-coordinate, trigonal bipyramidal geometry, forming polymeric chains through bridging atoms or groups. In the case of Tributyltin isothiocyanate, it is plausible that the tin atoms are linked by the nitrogen atom of one isothiocyanate group and the sulfur atom of another, leading to a polymeric structure. XRD analysis would confirm this, providing precise measurements of the Sn-C, Sn-N, and Sn-S bond lengths and the C-Sn-C and N-Sn-S bond angles. X-ray powder diffraction (XRPD) can also be used to identify different crystalline phases (polymorphs) of the compound, as each distinct crystal structure produces a characteristic "fingerprint" diffraction pattern. americanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction Studies

In a typical SC-XRD experiment, a single crystal of the substance is mounted and exposed to a monochromatic X-ray beam. carleton.eduuni-ulm.de The interaction between the X-rays and the highly ordered crystalline structure results in a diffraction pattern of spots, known as reflections. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution within the crystal, ultimately leading to the determination of the precise coordinates of each atom. uol.deceitec.cz This detailed structural information is crucial for understanding the relationship between the compound's structure and its chemical and physical properties. bruker.com

For this compound, SC-XRD studies would provide definitive data on the geometry of the tin atom, the coordination of the isothiocyanate group, and the conformation of the butyl chains. This information is vital for correlating its structural features with its reactivity and potential applications.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1934.5 |

| Z | 4 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from a single-crystal X-ray diffraction experiment. Actual values would be determined from experimental data.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly important for identifying and distinguishing between different polymorphic forms of a substance. rigaku.comamericanpharmaceuticalreview.com Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility and stability, which can be critical in various applications. americanpharmaceuticalreview.com

The PXRD technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle. americanpharmaceuticalreview.com The resulting pattern is a "fingerprint" of the crystalline phase or phases present in the sample. americanpharmaceuticalreview.com By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form. rigaku.com

In the context of this compound, PXRD is an essential tool to ensure the consistency of the crystalline form produced. It can be used to monitor for any phase transformations that might occur during manufacturing or storage due to factors like temperature or humidity. rigaku.com The technique is also capable of quantifying the amounts of different polymorphs in a mixture. researchgate.net

Table 2: Simulated Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound

| Polymorph A | Polymorph B |

| **2θ (°) ** | Intensity (%) |

| 8.5 | 100 |

| 12.3 | 45 |

| 17.0 | 80 |

| 20.1 | 65 |

| 25.6 | 30 |

Note: This table illustrates how the positions and intensities of diffraction peaks can differentiate between polymorphs. The data is hypothetical.

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis and purity assessment are critical steps in the characterization of any chemical compound, including this compound. These analyses confirm the empirical formula of the compound and quantify the presence of any impurities. usm.my

Elemental analysis determines the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within a sample. mdpi.com This is often achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured. sercon-instruments.com The results are then compared to the theoretical elemental composition calculated from the compound's molecular formula.

Purity assessment involves a range of analytical techniques to detect and quantify impurities. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful for separating the main compound from any impurities. smsla.global Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), can also be used for purity determination. nist.govnih.gov Quantitative NMR (qNMR), for instance, can provide a direct measure of purity by comparing the signal of the analyte to that of a certified internal standard. nih.gov

For this compound, a combination of these methods ensures that the synthesized compound meets the required specifications for its intended use. researchgate.net

Table 3: Comparison of Theoretical and Experimental Elemental Analysis for this compound (C₁₃H₂₇NSSn)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 43.36 | 43.30 |

| Hydrogen (H) | 7.56 | 7.60 |

| Nitrogen (N) | 3.89 | 3.85 |

| Sulfur (S) | 8.91 | 8.85 |

Note: The experimental values are hypothetical and serve to illustrate the comparison with theoretical values.

Non Biological Applications of Tributyltinisothiocyanate in Chemical Science and Engineering

Catalytic Applications in Synthetic Organic Chemistry

Organotin compounds are a well-established class of catalysts in organic synthesis. However, the specific catalytic applications of Tributyltinisothiocyanate are not as widely reported as other members of the organotin family, such as dibutyltin (B87310) dilaurate (DBTDL).

Homogeneous and Heterogeneous Catalysis

Catalysis is broadly categorized into homogeneous and heterogeneous processes, distinguished by whether the catalyst exists in the same phase as the reactants. thieme-connect.deasm.com Homogeneous catalysts are soluble in the reaction medium, offering high reactivity and selectivity, while heterogeneous catalysts exist in a different phase, which simplifies their separation from the product mixture. thieme-connect.deresearchgate.netnumberanalytics.com

While organotin compounds, in general, are utilized in both homogeneous and heterogeneous catalytic systems, specific studies detailing the application of this compound in either of these catalytic modes are not prominent in the reviewed scientific literature. General industrial substance lists categorize it as a potential catalyst for reactions like esterification and polymerization, but detailed research into its efficacy and reaction mechanisms in these roles is limited. cdc.govatlascopcogroup.com

Role in Specific Reaction Types

The utility of a catalyst is often defined by its effectiveness in promoting specific chemical transformations.

One of the clearly documented applications of this compound is as a reagent in peptide chemistry. Specifically, it is used for the synthesis of thiohydantoin derivatives from the C-terminal amino acids of peptides. researchgate.net This reaction is a key step in C-terminal peptide sequencing. In this process, this compound (TBSn-ITC) serves as a source for the isothiocyanate group, which reacts with an activated C-terminal amino acid to form a thiohydantoin, allowing for the sequential identification of amino acids. researchgate.net It has been identified as a capable reagent for this purpose, alongside other isothiocyanate sources like sodium thiocyanate (B1210189) and trimethylsilyl (B98337) isothiocyanate (TMS-ITC). researchgate.net

Although other organotin compounds are well-known catalysts for urethane (B1682113) formation in polyurethane synthesis and for esterification reactions, there is a lack of specific research findings confirming this compound as a primary catalyst for these particular transformations. cdc.govresearchgate.netfraunhofer.de

Materials Science Applications

The application of organometallic compounds in materials science is a continually expanding field, driven by the need for new materials with tailored properties.

Precursor in Thin Film Deposition Techniques

Thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are fundamental processes in the manufacturing of electronics and optical devices. numberanalytics.comwikipedia.orgwikipedia.org These methods rely on volatile precursor compounds that decompose on a substrate surface to create a solid film. wikipedia.orgsilcotek.com Organometallic compounds are often ideal precursors due to their volatility and tailored decomposition pathways.

However, based on the available scientific literature, the use of this compound as a precursor for depositing thin films via CVD, ALD, or other related techniques has not been documented. While a related compound, Tributyltin iodide (TBTI), has been noted for its application in thin film deposition, similar evidence for this compound is absent.

Integration into Functional Materials Development

Functional materials are designed to possess specific properties, such as conductivity, hydrophobicity, or biocidal activity. This is often achieved by integrating specific molecules into a bulk material, like a polymer or a coating. numberanalytics.commdpi.com

Tributyltin compounds, in general, are known for their biocidal properties and have been incorporated into materials like antifouling paints for marine applications. researchgate.net However, there is a lack of specific research detailing the integration of the this compound molecule itself into polymers or other materials for the development of functional materials.

Polymerization Initiation and Modification

Polymerization is the process of joining monomer units into long polymer chains, often requiring an initiator or a catalyst to start the reaction. youtube.comyoutube.com Some organometallic compounds can act as initiators for radical polymerization.

Advanced Analytical Reagent Applications

Tributyltin isothiocyanate, as a member of the broader tributyltin (TBT) family, is pertinent to the development and application of advanced analytical techniques. The primary analytical challenge lies in the detection and quantification of the tributyltin cation, for which numerous sophisticated methods have been established.

Detection and Quantification Methodologies

The accurate determination of tributyltin compounds, including the isothiocyanate variant, is crucial for environmental monitoring and chemical research. Methodologies are typically designed to be highly sensitive and selective due to the often low concentrations of these analytes in complex matrices. sci-hub.se The analytical process frequently involves sample extraction, a derivatization step to increase volatility, followed by chromatographic separation and detection. sci-hub.semdpi.com

A common strategy involves the derivatization of the TBT cation into a more volatile form suitable for gas chromatography. sci-hub.semdpi.com This can be achieved through ethylation with sodium tetraethylborate (NaBEt4) or alkylation using a Grignard reagent, such as n-hexyl magnesium bromide, to form compounds like n-hexyltributyltin. sci-hub.semdpi.com

Several powerful analytical techniques are employed for the quantification of TBT compounds:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for TBT analysis, offering excellent separation and definitive identification based on mass-to-charge ratio. mdpi.compublish.csiro.au Optimized GC-MS systems can achieve very low detection limits. mdpi.com

Gas Chromatography with Flame Photometric Detection (GC-FPD): An element-specific detector, the FPD is sensitive to tin compounds, making it a reliable method for TBT quantification following gas chromatographic separation. sci-hub.semdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method, particularly when coupled with an electrospray ionization (ES) source, allows for the determination of TBT without a derivatization step. nih.gov It provides high sensitivity and a wide linear range for quantification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS): For high-precision measurements, GC-IDMS is utilized. This method involves spiking the sample with an isotopically labeled version of the analyte, providing a robust and accurate quantification that corrects for sample loss during preparation. nih.gov

The performance of these methodologies is summarized in the table below.

| Analytical Technique | Principle | Derivatization Required | Typical Detection Limit (for TBT) | Reference(s) |

| GC-MS | Separates compounds by GC, identifies and quantifies by mass. | Yes (typically) | ~1.5 ng/g (in sediment) | nih.gov |

| GC-FPD | Separates compounds by GC, detects tin-specific emission in a flame. | Yes | Not specified, but highly sensitive. | sci-hub.semdpi.com |

| HPLC-ES-MS | Separates compounds by HPLC, ionizes and detects by mass. | No | 0.05 ng/mL (in aqueous samples) | nih.gov |

| GC-IDMS | GC-MS with an isotopically labeled internal standard for high accuracy. | Yes | Not specified, but highly precise. | nih.gov |

Separation Science Integrations

The integration of Tributyltin isothiocyanate into separation science workflows is fundamental for its analysis. The goal is to isolate the analyte from interfering substances present in the sample matrix. science.gov

Chromatographic Separation: Gas chromatography (GC) is the most prevalent separation technique. mdpi.combeilstein-journals.org The separation is typically achieved on fused-silica capillary columns, such as those with a 5% Phenyl Methyl Siloxane stationary phase, which are effective for resolving different organotin species. mdpi.com High-performance liquid chromatography (HPLC) offers an alternative separation pathway that circumvents the need for derivatization. nih.gov

Sample Preparation and Extraction: Before chromatographic analysis, TBT compounds must be extracted from the sample matrix.

Solid-Phase Microextraction (SPME): This is a simple, solvent-free technique where a coated fiber is exposed to the sample's headspace or the sample directly. mdpi.compublish.csiro.au The TBT analytes adsorb onto the fiber and are then thermally desorbed into the GC injector. mdpi.com This method concentrates the analyte, enhancing sensitivity. mdpi.compublish.csiro.au

Solid-Phase Extraction (SPE): For water samples, SPE cartridges can be used to retain TBT compounds while allowing the bulk of the water to pass through. The analyte is then eluted with a small volume of an organic solvent. mdpi.com

Liquid-Liquid Extraction: This classic technique uses an organic solvent (e.g., n-hexane), often with a complexing agent like tropolone (B20159), to extract TBT from aqueous samples. sci-hub.se

These extraction and separation techniques are essential for achieving the selectivity and sensitivity required for the reliable analysis of tributyltin compounds like the isothiocyanate derivative. sci-hub.semdpi.com

Crystal Engineering and Supramolecular Materials Design

While specific crystal structure data for Tributyltin isothiocyanate is not widely published, its potential role in crystal engineering and the design of supramolecular materials can be inferred from the well-documented behavior of related organotin compounds. ethernet.edu.ettandfonline.com Organotin compounds are known for their structural diversity, which arises from the flexible coordination geometries and numbers available to the tin atom. tandfonline.com

The isothiocyanate group (-NCS) is a key functional component, capable of acting as a bridging ligand to link organotin units into larger architectures. ethernet.edu.etrsc.org The sulfur atom, being a relatively soft donor, can form secondary bonds (Sn···S) with the tin centers of neighboring molecules. ethernet.edu.etthno.org This interaction is fundamental to the formation of extended supramolecular structures.

The general principles of organotin supramolecular chemistry suggest that the R₃SnX framework (where R is an alkyl group and X contains a donor atom like sulfur) is a versatile building block. ethernet.edu.et The interplay between the strong covalent Sn-C and Sn-N bonds and the weaker, directional Sn···S secondary interactions governs the self-assembly process, leading to the formation of one-, two-, or three-dimensional networks. sci-hub.seacs.org This makes Tributyltin isothiocyanate a candidate for use as a component in the design of novel organometallic materials and coordination polymers. thno.orgsfu.ca

Environmental Distribution, Fate, and Transformation Pathways of Tributyltinisothiocyanate

Environmental Speciation and Distribution Mechanisms

The distribution of tributyltin (TBT) in the environment is governed by its physicochemical properties, particularly its moderate hydrophobicity and its tendency to adsorb to particulate matter. wikipedia.org In aqueous systems, the speciation of TBT is dependent on factors such as pH, temperature, and salinity. frontiersin.orgepa.gov Nearly all TBT found in natural waters is bound to suspended particles or associated with dissolved organic matter. mst.dk

In the aquatic environment, TBT compounds exhibit low water solubility and a strong tendency to partition from the water column to suspended solids and, ultimately, to bottom sediments. frontiersin.orgorst.edu Between 10% and 90% of TBT introduced into water becomes adsorbed onto particles. mst.dk This process is influenced by temperature, salinity, the nature of the suspended particles, and the amount of dissolved organic matter. mst.dk

This strong adsorption to particulate matter means that sediment acts as the primary sink for TBT in aquatic ecosystems. nih.gov Studies in microcosms have shown that as much as 70% of TBT can be recovered in the sediment compartment after just two weeks. frontiersin.orgnih.gov The adsorption is reversible and depends on the pH of the water. wikipedia.org Despite this, TBT is strongly retained and persistent in sediments, with estimated half-lives of several years. frontiersin.orgmst.dk This persistence makes sediments a potential long-term source of pollution, as TBT can be released back into the water column. wikipedia.orgfrontiersin.org

| Parameter | Value Range | Sediment Type | Reference |

|---|---|---|---|

| Sorption Coefficient (Kd) | 1.1 x 10² - 8.2 x 10³ L/kg | Estuarine and Freshwater | ices.dk |

| Organic Carbon-Water Partition Coefficient (Koc) | 10⁴ - 10⁵ L/kg | Freshwater and Coastal Marine | researchgate.net |

| Organic Carbon-Water Partition Coefficient (Koc) | 300 - 150,000 L/kg | General | ices.dk |

In terrestrial environments, TBT binds strongly to soil particles, limiting its mobility. orst.edu Its potential to leach into groundwater is considered low, and it has not been commonly detected there. orst.edunih.gov The persistence of TBT in soil is highly dependent on environmental conditions. Under aerobic conditions, degradation can occur within 1 to 3 months. orst.edu However, in anaerobic soil environments, TBT is significantly more persistent, with a half-life extending beyond two years. orst.edu Due to its strong binding properties, tributyltin is generally considered to be immobile in soil. nih.gov

Abiotic Degradation Pathways

Abiotic degradation of TBT involves the cleavage of the carbon-tin bond, primarily through photolysis. mst.dk Hydrolysis is not considered a significant pathway under typical environmental conditions. mst.dk

The tin-carbon bond in tributyltin is stable against hydrolysis under normal environmental pH conditions. Research has shown that TBT is stable in water across a pH range of 2.9 to 10.3 for over 60 days in dark conditions. Hydrolytic degradation is only considered to occur under extreme pH levels, which are not typical of most natural aquatic or terrestrial systems. mst.dk Therefore, hydrolysis is not a significant environmental fate process for TBT. mst.dk

Photodegradation, or photolysis, is a recognized abiotic pathway for the breakdown of TBT in the environment. mst.dk This process is most effective in clear, shallow surface waters where there is sufficient penetration of UV light. mst.dk The importance of photolysis can vary significantly depending on environmental factors like water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk

Biotic Degradation Pathways

The primary route for the breakdown of TBT in the environment is through biotic degradation, mediated by various microorganisms. mst.dkresearchgate.net This process occurs in both aerobic and anaerobic conditions, although the rates can differ significantly. mst.dkorst.edu Microorganisms, including bacteria, microalgae, and fungi, are capable of degrading TBT. mst.dk

The main biotic degradation pathway is a sequential dealkylation process where butyl groups are progressively cleaved from the tin atom. researchgate.net This biotransformation results in the formation of less toxic metabolites: TBT is first degraded to dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. nih.govresearchgate.net The rate of this biodegradation is influenced by numerous factors, including temperature, pH, oxygen levels, salinity, and the specific nature of the microbial community present. mst.dkijrar.org Generally, biodegradation is considered the most important degradation process in waters with high levels of suspended particles and in sediments, while photolysis may be more dominant in clear surface waters. mst.dk

| Environmental Compartment | Condition | Half-Life Range | Reference |

|---|---|---|---|

| Water | Freshwater | 6 - 25 days | orst.edu |

| Seawater/Estuarine | 1 day to a few weeks | wikipedia.orgmst.dk | |

| Soil | Aerobic | 1 - 3 months | orst.edu |

| Anaerobic | > 2 years | orst.edu | |

| Sediment | Anaerobic/Aerobic | 2.1 years to several years | frontiersin.orgmst.dknih.gov |

Microbial Degradation Mechanisms

Microbial activity is a primary driver in the breakdown of tributyltin (TBT) in the environment. researchgate.net Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade TBT. researchgate.net The principal mechanism of this degradation is a sequential dealkylation process. In this process, butyl groups are progressively cleaved from the tin atom. TBT is first degraded to dibutyltin (DBT), which is then further broken down into monobutyltin (MBT). researchgate.net Ultimately, this process can lead to the formation of less toxic inorganic tin. researchgate.net

This stepwise degradation significantly reduces the toxicity of the compound, as DBT and MBT are considered less harmful than the parent TBT molecule. ljmu.ac.uk Some bacteria possess specific genes or plasmids that enable them to utilize TBT as a source of carbon, further contributing to its breakdown. researchgate.net While the general pathway of dealkylation is established, detailed knowledge of the specific enzymes and genetic pathways involved in TBT degradation by various microorganisms is still an area of ongoing research. researchgate.netresearchgate.net

Table 1: Key Microbial Genera Involved in Tributyltin (TBT) Degradation

| Microbial Genus | Type | Role in Degradation |

|---|---|---|

| Enterobacter | Bacterium | Inoculation has been shown to reduce TBT half-life in sediments. nih.gov |

| Pseudomonas | Bacterium | Some species possess efflux pumps to resist TBT toxicity and are involved in degradation. ljmu.ac.uk |

| Aeromonas | Bacterium | Families of this bacterium have been identified with efflux pumps for TBT resistance. ljmu.ac.uk |

This table is generated based on research on TBT and related compound degradation.

Role of Biotransformation in Environmental Attenuation

Biotransformation by microorganisms is the key process for the natural attenuation of TBT in aquatic ecosystems. This process involves the metabolic conversion of TBT into its less toxic derivatives, DBT and MBT, and eventually inorganic tin. nih.govresearchgate.net The rate and extent of this biotransformation are influenced by various environmental factors.

Field and laboratory studies have demonstrated that the half-life of TBT in sediments can vary significantly depending on the conditions. For instance, in one study, the half-life of TBT in organic-rich sediments was 28 days, whereas in sandy, organic-poor sediments, it was 78 days, highlighting the influence of sediment composition. nih.govresearchgate.net In another study on TBT-spiked sediment, the natural attenuation half-life was 578 days. However, when conditions were stimulated (e.g., aeration, pH adjustment), the half-life was dramatically reduced to just 11 days. nih.gov Further enhancement through the addition of nutrients or inoculation with bacteria like Enterobacter cloacae shortened the half-life to 9 and 10 days, respectively. nih.gov These findings underscore that providing favorable conditions is critical for enhancing the biodegradation of TBT in contaminated environments. nih.gov

Table 2: Half-life of Tributyltin (TBT) Under Various Conditions

| Environment/Condition | Half-life (t½) | Source |

|---|---|---|

| Natural Attenuation (Spiked Sediment) | 578 days | nih.gov |

| Stimulated Conditions (pH 7.5, aeration, 28°C) | 11 days | nih.gov |

| Stimulated + Nutrient Addition | 9 days | nih.gov |

| Stimulated + Enterobacter cloacae Inoculation | 10 days | nih.gov |

| Organic-Rich Sediments | 28 days | nih.govresearchgate.net |

This interactive table summarizes data on the degradation rates of TBT from research studies.

Environmental Monitoring and Analytical Method Development for Tributyltinisothiocyanate

Due to the high toxicity and environmental persistence of organotin compounds like this compound, highly sensitive and selective analytical techniques are required for their monitoring. core.ac.uk The low environmental quality standards set for TBT necessitate methods capable of detecting trace quantities, often at the nanogram per liter (ng/L) or nanogram per gram (ng/g) level. core.ac.ukcefas.co.uk

The analysis of TBT in environmental samples such as water, sediment, and biota typically involves several steps: extraction, derivatization, and instrumental analysis. pjoes.com

Extraction:

Liquid-Liquid Extraction (LLE): A common method for water samples, often using a complexing agent like tropolone (B20159) in a non-polar solvent such as n-hexane. pjoes.com

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): These are more modern techniques that offer high pre-concentration factors and are becoming increasingly popular for water sample preparation. core.ac.ukpjoes.com

Acid Digestion/Sonication: Methods used for extracting organotins from solid matrices like sediment and biological tissues. pjoes.com

Derivatization: Because organotin compounds can be thermally unstable, a derivatization step is often required before analysis by gas chromatography (GC). analchemres.org This process converts the ionic organotins into more volatile and thermally stable forms. Ethylation using sodium tetraethylborate (NaBEt4) is a widely used derivatization technique that has largely replaced older Grignard derivatization methods. core.ac.ukpjoes.com

Instrumental Analysis:

Gas Chromatography (GC): The most common separation technique for organotin analysis. analchemres.org It is often coupled with a selective detector.

Flame Photometric Detector (FPD): A detector commonly used with GC for its sensitivity to tin compounds. pjoes.com

Mass Spectrometry (MS): GC-MS provides high sensitivity and selectivity, allowing for robust identification and quantification. analchemres.org Isotope dilution techniques using isotopically enriched tin standards can be employed with GC-MS to improve precision and accuracy. core.ac.uk

Recent advancements include the development of methods that allow for the detection of underivatized organotin compounds using techniques like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), which simplifies sample preparation. analchemres.org

Table 3: Common Analytical Techniques for Tributyltin (TBT) Monitoring

| Technique Component | Description | Purpose |

|---|---|---|

| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE) | Isolate organotins from the sample matrix (water, sediment, biota). core.ac.ukpjoes.com |

| Derivatization | Ethylation with Sodium Tetraethylborate (NaBEt4) | Increase the volatility and thermal stability of TBT for GC analysis. core.ac.ukpjoes.com |

| Separation | Gas Chromatography (GC) | Separate different organotin compounds (e.g., TBT, DBT, MBT) from each other. analchemres.org |

| Detection | Mass Spectrometry (MS), Flame Photometric Detection (FPD) | Detect and quantify the separated organotin compounds with high sensitivity. pjoes.comanalchemres.org |

This table provides an overview of the steps and methods used in the environmental analysis of TBT.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Tetrabutyltin | TeBT or TTBT |

| Triphenyltin | TPT |

| Tetraoctyltin | TTOT |

| Trioctyltin | TOT |

Theoretical and Computational Investigations of Tributyltinisothiocyanate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively in chemistry and materials science to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a popular computational tool due to its favorable balance between accuracy and computational cost. nih.govaps.org DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, which simplifies the calculations significantly. wikipedia.orgnih.gov These studies are crucial for understanding the fundamental electronic properties, geometry, and spectroscopic characteristics of molecules like Tributyltinisothiocyanate.

DFT is employed to analyze the electronic structure, which governs the chemical behavior of a molecule. This analysis includes determining the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals. nih.govrsc.org Key parameters derived from these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides a detailed picture of the covalent and ionic character of the bonds within the molecule. nih.gov For this compound, this would involve examining the nature of the tin-carbon (Sn-C), tin-nitrogen (Sn-N), nitrogen-carbon (N=C), and carbon-sulfur (C=S) bonds. Such analysis reveals the charge distribution and the extent of electron delocalization, which are fundamental to understanding the molecule's properties.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on Sn | +0.85 | Quantifies the partial charge on the tin atom |

| Mulliken Charge on S | -0.45 | Quantifies the partial charge on the sulfur atom |

| Bond Order (Sn-N) | 0.75 | Describes the nature of the tin-nitrogen bond |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

A critical application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. bu.edupennylane.ai The process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule. psicode.orgmolpro.net For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles.

The conformational analysis focuses on the different spatial arrangements of the flexible tributyl groups attached to the tin atom. The butyl chains can rotate around the Sn-C bonds, leading to various conformers with different energies. DFT calculations can identify the lowest-energy conformer and the energy barriers between different conformations, providing insight into the molecule's flexibility.

Table 2: Predicted Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | Sn-N | 2.15 Å |

| Bond Length | N=C | 1.17 Å |

| Bond Length | C=S | 1.58 Å |

| Bond Length | Sn-C (average) | 2.17 Å |

| Bond Angle | Sn-N-C | 175° |

| Bond Angle | C-Sn-C (average) | 109.5° |

| Dihedral Angle | C-Sn-N-C | 180° |

Note: These values are representative examples for organotin compounds and are for illustrative purposes.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra for structure verification. mpg.de By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. bu.edu This allows for the assignment of specific vibrational modes to the observed spectral bands.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. bu.eduarxiv.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. For this compound, predicting the ¹³C, ¹H, ¹⁵N, and ¹¹⁹Sn NMR spectra would be invaluable for its characterization.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N=C=S) asymmetric | 2050 cm⁻¹ | Strong band characteristic of the isothiocyanate group |

| ν(Sn-C) | 550 cm⁻¹ | Stretching vibration of the tin-carbon bonds |

| ν(C-H) | 2950-2850 cm⁻¹ | Stretching vibrations of the butyl chains |

| δ(CH₂) | 1460 cm⁻¹ | Bending vibration of methylene (B1212753) groups |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. ebsco.comnih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. mdpi.com MD simulations are essential for understanding macroscopic properties based on the underlying microscopic interactions, making them suitable for studying the dynamic behavior of this compound in various environments. lammps.orgyoutube.com

While DFT provides a static picture of a single molecule, MD simulations reveal its dynamic behavior. For this compound, MD simulations can track the complex motions of the flexible butyl chains over time. elifesciences.org This provides a detailed understanding of the molecule's conformational landscape and the rates of transition between different conformers.

MD simulations also allow for the study of intermolecular interactions in a system containing many molecules. By simulating a collection of this compound molecules, one can analyze how they interact with each other through van der Waals forces and dipole-dipole interactions. This is key to understanding the bulk properties of the substance, such as its viscosity and diffusion characteristics.

MD simulations are particularly powerful for modeling the behavior of substances in condensed phases (liquids and solids). utexas.edu By simulating a system of this compound molecules in a periodic box, it is possible to predict properties like density, heat capacity, and the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule.

These simulations can model phase transitions, such as melting or boiling, by changing the temperature and pressure of the simulated system. This provides a molecular-level understanding of the forces and structural rearrangements that govern the phase behavior of this compound, which is difficult to obtain through experimental means alone.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in modern chemistry for analyzing reaction mechanisms and predicting the reactivity of unknown or novel compounds. rsc.orgnih.gov Methods based on Density Functional Theory (DFT) are frequently employed to calculate the potential energy surface and electronic structure of molecules, providing a foundation for understanding their chemical behavior. scienceopen.commdpi.com For this compound, these calculations can elucidate the distribution of electrons, the strengths of chemical bonds, and the energy barriers for potential reactions.

Detailed research findings from quantum chemical calculations typically involve the analysis of several key descriptors:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Charges: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. Calculating atomic charges, such as Mulliken charges, helps identify potential sites for nucleophilic or electrophilic attack. nrel.gov For this compound, the tin (Sn) atom and the nitrogen and sulfur atoms of the isothiocyanate group are of particular interest.

Thermodynamic Properties: Calculations can provide accurate estimations of thermodynamic data such as enthalpy and Gibbs free energy for the molecule and its potential reaction intermediates. nrel.gov This information is vital for predicting the feasibility and spontaneity of chemical reactions.

While specific, published DFT studies focused solely on this compound are not widespread, the methodologies are well-established. nrel.gov A typical approach would use a functional like M06-2X with a basis set such as def2-TZVP to perform geometry optimization and frequency calculations. nrel.gov The results would allow for a detailed prediction of its reactivity profile.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Illustrative Calculated Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons; related to the molecule's capacity as an electron donor. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy orbital for accepting electrons; related to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on Sn | +1.2 | A significant positive charge suggests the tin atom is a primary electrophilic site, susceptible to attack by nucleophiles. |

| Mulliken Charge on N | -0.5 | A negative charge indicates a nucleophilic site. |

| Mulliken Charge on S | -0.4 | A negative charge indicates another potential nucleophilic site. |

Crystal Structure Prediction and Polymorphism Modeling

The arrangement of molecules in a solid-state crystal lattice dictates many of a material's physical properties. Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable, low-energy packing arrangements for a given molecule. nih.govresearchgate.net This is particularly important as many organic molecules, including potentially this compound, can exhibit polymorphism—the ability to exist in multiple different crystal forms. nih.govarxiv.org These different polymorphs can have distinct properties, making their prediction crucial in materials science.

The process of CSP is typically hierarchical: researchgate.net

A vast number of plausible crystal packing arrangements are generated, considering various common space groups.

These structures are initially ranked using computationally inexpensive methods like molecular mechanics force fields.

The most promising low-energy candidates are then subjected to more accurate, but computationally demanding, refinement using quantum mechanical methods, such as dispersion-corrected DFT. researchgate.netmdpi.com

This approach allows for the construction of a crystal energy landscape, which plots the relative energies of the predicted polymorphs. mdpi.com For a flexible molecule like this compound, with its three butyl chains, the conformational possibilities of the molecule must also be considered, adding complexity to the prediction. nih.gov

Although specific CSP studies on this compound have not been prominently published, the application of these established methods would yield valuable predictions about its likely crystal structures and the potential for polymorphism. arxiv.orgnih.gov Such a study would provide insight into the intermolecular interactions, such as van der Waals forces, that govern the packing of its solid form.

Table 2: Illustrative Predicted Crystal Polymorphs for this compound

| Polymorph ID | Predicted Space Group | Relative Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |

| Form I | P2₁/c | 0.0 | 1.25 |

| Form II | P-1 | +1.8 | 1.23 |

| Form III | C2/c | +4.5 | 1.21 |

Future Directions and Emerging Research Frontiers for Tributyltinisothiocyanate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Tributyltinisothiocyanate often involves the reaction of a tributyltin halide, such as tributyltin chloride, with a thiocyanate (B1210189) salt like potassium thiocyanate. iiarjournals.org While effective, this method aligns with classical salt metathesis reactions which can generate significant inorganic salt waste. The future of its synthesis lies in the adoption of greener, more sustainable practices that are currently being developed for isothiocyanates in general.

Modern synthetic chemistry is moving away from stoichiometric reagents and towards catalytic processes that are more atom-economical and environmentally benign. nih.govrsc.org Research into the synthesis of various organic isothiocyanates has highlighted several promising strategies:

Catalytic Sulfurization: A novel approach involves the direct sulfurization of isocyanides using elemental sulfur, a readily available and non-toxic reagent. This reaction can be catalyzed by small amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed in green solvents, minimizing waste and environmental impact. nih.govrsc.orgkit.edu

Oxidative Desulfurization: Green and practical procedures have been developed using carbon disulfide and an oxidizing agent like sodium persulfate in water. rsc.org These one-pot methods can convert a wide range of amines into isothiocyanates under basic conditions, tolerating many functional groups. rsc.orgcbijournal.com

Alternative Precursors: Methods are being explored to produce isothiocyanates from different starting materials, such as the one-pot conversion of sugar azides using a tandem Staudinger-aza-Wittig reaction. researchgate.net

Future research on this compound synthesis should focus on adapting these sustainable methodologies. Developing a catalytic route from a tributyltin precursor, such as tributyltin amine or a related isocyanide, could significantly reduce waste and avoid the use of harsh reagents. Such advancements would represent a significant step forward in the green production of this and other organotin compounds.

Exploration of Unconventional Reactivity and Catalytic Cycles

The reactivity of this compound is primarily dictated by the electrophilic nature of the isothiocyanate (-N=C=S) group and the unique properties of the tributylstannyl ((C₄H₉)₃Sn-) moiety. While the reactions of isothiocyanates with nucleophiles like amines and thiols are well-known, nih.gov the interplay between the two functional parts of the molecule remains an area ripe for exploration.

Emerging research frontiers could focus on harnessing this dual functionality in novel catalytic systems:

Photoredox Catalysis: This field uses light energy to drive chemical reactions, often under mild conditions. beilstein-journals.org The potential for this compound to participate in photoredox catalytic cycles, either as a substrate or as a component of the catalytic system itself, is an unexplored avenue. The tin-carbon bonds could be susceptible to radical cleavage or formation, while the isothiocyanate group could act as a reactive handle for subsequent transformations.

Transition Metal Catalysis: Organotin compounds are famous for their role in palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction). acs.org Future studies could investigate the reactivity of the tin-nitrogen bond in this compound within catalytic cycles involving metals like palladium, iridium, or iron. acs.orgnih.govresearchgate.net This could lead to new methods for C-N or C-S bond formation, where the isothiocyanate group is transferred or transformed under catalytic control.

Radical Reactions: The formation of isothiocyanates via the fragmentation of thioimidoyl radicals suggests that the compound could participate in radical chain reactions. unibo.it Exploring its behavior as a radical precursor or trap could open up new synthetic applications.

Investigating these unconventional reaction pathways will not only deepen the fundamental understanding of organotin chemistry but could also lead to the development of entirely new synthetic tools.

Expansion into Advanced Materials Science Applications

Tributyltin (TBT) compounds have historically been used as biocides and as stabilizers in materials like polyvinyl chloride (PVC), wood, and textiles. taylorandfrancis.comwikipedia.org The specific isothiocyanate derivative offers a unique advantage: a reactive group that can be used to covalently bond the biocidal tributyltin moiety to a material's surface or backbone.

Future research is expected to leverage this feature for the creation of advanced functional materials:

Antifouling and Antimicrobial Polymers: By grafting this compound onto polymer chains, it is possible to create materials with non-leaching, covalently bound biocidal activity. The isothiocyanate group can react with amine or hydroxyl groups on a polymer surface to form stable thiocarbamate or thiourethane linkages. This could lead to the development of long-lasting antifungal textiles, medical devices with reduced biofilm formation, and durable wood preservatives.

Functional Coatings: The compound could be incorporated into paint and coating formulations. Its reactivity could be used to improve adhesion and cross-linking within the coating matrix, while the tributyltin group imparts preservative properties.

Sensors and Responsive Materials: The unique electronic and chemical properties of the Sn-NCS bond could be exploited in the design of chemical sensors. For instance, a material functionalized with this compound might exhibit a detectable optical or electrical response upon interaction with specific analytes.

The ability to permanently anchor the functional organotin group into a material matrix via the isothiocyanate handle is a key enabling concept for designing next-generation materials with tailored properties.

Refined Environmental Modeling and Remediation Strategies

The environmental fate of this compound is intrinsically linked to that of other TBT compounds, which are known for their persistence and toxicity in aquatic environments. researchgate.netnih.gov Future research must focus on developing more sophisticated models to predict its behavior and on refining strategies for the remediation of contaminated sites.